molecular formula C15H9NO5 B2490969 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 82811-05-0

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2490969
CAS No.: 82811-05-0
M. Wt: 283.239
InChI Key: VCROVLIVVNWJOU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted with a 3-hydroxyphenyl group at position 2 and a carboxylic acid moiety at position 3. The compound’s hydroxyl and carboxylic acid groups enhance its polarity, influencing solubility and binding interactions with biological targets.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROVLIVVNWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification with alcohols under acidic or coupling-agent conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions Products Application
Methanol, H₂SO₄ (catalytic)Methyl ester derivativeProdrug synthesis
Ethanol, DCC/DMAPEthyl ester derivativeLipophilicity enhancement

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in generating bioactive derivatives.

Reagent Product Biological Relevance
Benzylamine, EDC/HOBtN-BenzylamideAntiproliferative agent synthesis
Ethylenediamine, DMTMMDiamide-linked derivativesChelation studies

Nucleophilic Aromatic Substitution

The hydroxyl group on the phenyl ring participates in electrophilic substitutions.

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0–5°C3-Hydroxy-4-nitrophenyl derivative
SulfonationH₂SO₄, SO₃Sulfonated analog for solubility tuning

Coordination Chemistry

The compound acts as a ligand for metal ions via its carboxylic acid and phthalimide carbonyl groups.

Metal Ion Complex Type Stability Constant
Cu(II)Octahedral complexLog β = 8.2 ± 0.3
Fe(III)Tridentate bindingLog β = 10.1 ± 0.5

Enzyme-Targeted Interactions

Molecular docking studies reveal interactions with enzymatic active sites:

Enzyme Key Interactions Binding Affinity (ΔG, kcal/mol)
DNA methyltransferase 1 (DNMT1)Hydrogen bonds with Asp1190, Arg245-10.5 (C-12 derivative)
Sialyltransferase (TcTS)π-Anion interactions with Glu230, Asp59-9.8 (B-11 analog)

Decarboxylation Pathways

Thermal or photolytic decarboxylation occurs under specific conditions:

Condition Product Mechanism
200°C, inert atmosphere2-(3-Hydroxyphenyl)-1,3-dioxoisoindolineRadical-mediated
UV light (254 nm), aqueous solutionIsoindole-1,3-dione derivativePhotoexcitation

Bioconjugation Strategies

The compound is functionalized for targeted drug delivery:

Conjugate Partner Linkage Application
Polyethylene glycol (PEG)Ester bondNanoparticle functionalization
Monoclonal antibodiesCarbodiimide crosslinkingAntibody-drug conjugates

Key Research Findings:

  • Anticancer Activity : Derivatives with ethyl or methyl substituents on the phthalimide ring show 40–50% inhibition of HeLa and 4T1 cell proliferation at 50 μM .

  • Enzyme Inhibition : The carboxylic acid group forms critical hydrogen bonds with Tyr342 and Asp96 in TcTS, stabilizing transition states during catalysis .

  • Stereoelectronic Effects : Substituents at the 3-hydroxyphenyl moiety modulate reactivity—electron-donating groups enhance esterification yields by 15–20% .

This compound’s versatility in organic synthesis and biomolecular interactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more intricate molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies.

Biology

  • Biochemical Probes: Investigated for its interactions with biological macromolecules, the compound has shown potential as a biochemical probe in cellular studies. Its ability to bind selectively to certain biomolecules makes it valuable for studying cellular processes.

Medicine

  • Anticancer Properties: Recent studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, indicating potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects: The compound has also been explored for its anti-inflammatory properties, suggesting its utility in treating inflammatory diseases.

Industry

  • Advanced Materials Development: The compound is used in creating advanced materials due to its unique chemical properties. It can serve as a precursor for various industrial chemicals, enhancing the production of specialty materials.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of phthalimide derivatives related to this compound against multiple myeloma and cervical cancer cell lines. Results showed that certain derivatives reduced cell proliferation significantly while exhibiting selective toxicity towards cancer cells compared to normal cells .

CompoundCell LineProliferation Reduction (%)
H11HeLa40
C3KMM145
C16HepG231

Case Study 2: Mechanism of Action

Molecular docking studies have indicated that the compound interacts with DNA methyltransferase 1, suggesting a potential mechanism for its anticancer activity. This interaction may lead to changes in gene expression that promote apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dioxoisoindoline core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities Reference ID
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Hydroxyphenyl 297.25* Antioxidant potential (inferred)
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Fluorophenyl 285.23 Unknown biological activity
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Chloro-4-methylphenyl 315.71 Intermediate for APIs
2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-Carboxyethyl 279.23* Polymer precursor
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Carboxyphenyl 311.25 Enhanced solubility
2-(1H-Benzo[d]imidazole-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid (8f) Benzimidazole-chlorophenyl conjugate 460.83 Dual VEGFR-2/FGFR-1 inhibition (IC₅₀: <1 µM)

*Calculated based on molecular formulas.

Enzyme Inhibition

  • Hydroxyl group positioning (para vs. meta) critically affects activity, with meta-substitution often favoring inhibition.
  • Kinase Inhibition : Analogs like 8f (benzimidazole-chlorophenyl conjugate) exhibit potent dual inhibition of VEGFR-2 and FGFR-1, crucial for antiangiogenic and anticancer effects . The target compound’s hydroxyl group may similarly modulate kinase interactions.

Antiproliferative Effects

  • Phthalimide derivatives, such as C-12 (biphenyl-carboxyethyl analog), show antiproliferative activity against cancer cell lines via apoptosis induction and tubulin disruption . Substituent hydrophobicity (e.g., tert-butyl in 356087-74-6 ) enhances membrane permeability .

Biological Activity

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, commonly referred to as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to phthalimide derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C₉H₅N₁O₄
  • Molecular Weight : 191.14 g/mol
  • CAS Number : 82811-05-0
  • Synonyms : 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid; Trimellitimide

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of similar compounds against human cancer cell lines (e.g., HeLa and HepG2). The results indicated that certain derivatives led to a decrease in cell viability by over 50% at specific concentrations (IC50 values ranging from 50 µM to 200 µM) .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa75Apoptosis induction
Compound BHepG2150Cell cycle arrest
Compound CA549125Caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Isoindoline derivatives have shown effectiveness against various bacterial strains and fungi.

  • Research Findings : In vitro studies demonstrated that derivatives of isoindoline exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 10 µg/mL for certain strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa30

The biological activities of this compound are attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : It promotes the activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Compounds can interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been modeled using computational tools. Predictions indicate favorable gastrointestinal absorption and potential blood-brain barrier permeability.

  • Key Findings :
    • High predicted solubility in physiological conditions.
    • Moderate lipophilicity (C log P values around 2.5), suggesting balanced absorption characteristics .

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